molecular formula C20H35N3O6 B13781547 1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt CAS No. 68630-91-1

1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt

Cat. No.: B13781547
CAS No.: 68630-91-1
M. Wt: 413.5 g/mol
InChI Key: GNVWZGDXBIMRBQ-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt is a complex organic compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including catalysis, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes multiple carboxylic acid groups and a heptyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving an amido-nitrile precursor.

    Functionalization of the Imidazole Ring: The imidazole ring is then functionalized with carboxymethyl and heptyl groups through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylates, dihydroimidazole derivatives, and various substituted imidazolium salts .

Scientific Research Applications

1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt involves its ability to act as a Brönsted acid catalyst. The compound contains bifunctional carboxylic acid moieties that facilitate proton transfer and stabilize transition states during chemical reactions . This mechanism is particularly important in catalysis, where the compound enhances reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt is unique due to its multiple carboxylic acid groups and long heptyl chain, which provide enhanced reactivity and versatility in various chemical reactions. Its ability to act as a Brönsted acid catalyst with bifunctional catalytic centers sets it apart from other similar compounds .

Properties

CAS No.

68630-91-1

Molecular Formula

C20H35N3O6

Molecular Weight

413.5 g/mol

IUPAC Name

2-[3-[2-[bis(2-carboxyethyl)amino]ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate

InChI

InChI=1S/C20H35N3O6/c1-2-3-4-5-6-7-17-22(14-15-23(17)16-20(28)29)13-12-21(10-8-18(24)25)11-9-19(26)27/h2-16H2,1H3,(H2-,24,25,26,27,28,29)

InChI Key

GNVWZGDXBIMRBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=[N+](CCN1CCN(CCC(=O)O)CCC(=O)O)CC(=O)[O-]

Origin of Product

United States

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